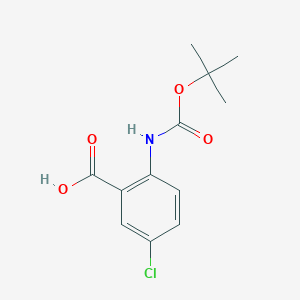

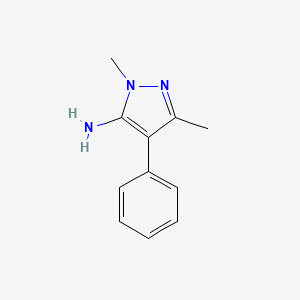

4-(4-ブチルフェニル)-1,3-チアゾール-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

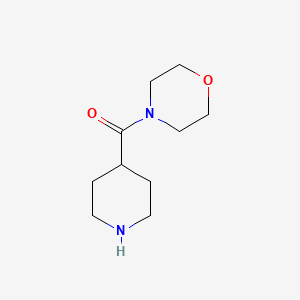

The compound "4-(4-Butylphenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. This compound is of interest due to its potential applications in pharmaceuticals and materials science. The thiazole ring is a common motif in various biologically active compounds and can be modified to produce a wide range of derivatives with diverse properties and activities.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives involves the use of 4-thiazolidinones as key intermediates, which undergo nucleophilic addition reactions with arylidene malononitrile . Another example is the reduction of a benzylidene-thiazol-2-amine with sodium borohydride (NaBH4) to produce a thiazol-2-amine derivative with antitumor activity . Additionally, a novel one-pot synthesis method has been developed for 1,3,4-thiadiazol-2-amine derivatives, which avoids the use of toxic additives and proceeds through a reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE) .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a tert-butyl-substituted thiazol-2-amine derivative was determined, revealing its crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds contributing to the stability of the structure . Similarly, the crystal structure of alkyl-substituted N,4-diphenyl thiazole-2-amines has been characterized, showing the cis and trans relationships between certain atoms and the presence of intermolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, which can lead to the formation of new compounds with potential biological activities. For instance, the reaction of 4-thiazolidinones with different heterocyclic amines can afford polyfunctionally substituted fused pyrimidine derivatives . Additionally, the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole has been studied, showing that it can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters, amides, or heterocyclic analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the thiazole ring can significantly alter these properties. For example, the introduction of bulky tert-butyl groups or halogen atoms can affect the compound's density and solubility . The crystallographic analyses provide insights into the molecular packing and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments.

科学的研究の応用

私は、「4-(4-ブチルフェニル)-1,3-チアゾール-2-アミン」の科学研究における用途を調べましたが、残念ながら、検索結果ではその特定の詳細な用途はすぐにわかりませんでした。この化合物は、プロテオミクス研究の生化学物質として言及されており、分子式はC13H16N2S、分子量は232.34です 。ただし、さまざまな分野における詳細な用途は提供されていません。

特性

IUPAC Name |

4-(4-butylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12/h5-9H,2-4H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILDHSZPKYDKJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365115 |

Source

|

| Record name | 4-(4-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350997-72-7 |

Source

|

| Record name | 4-(4-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

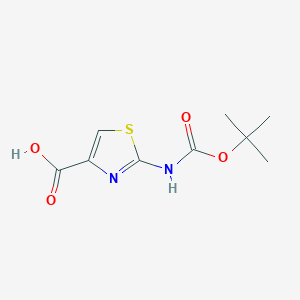

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)